2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one
Description
Properties
Molecular Formula |
C11H6Cl2O2S |
|---|---|
Molecular Weight |
273.1 g/mol |
IUPAC Name |
2,3-dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H6Cl2O2S/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-3,5H,4H2 |
InChI Key |
BCKBEMGKJYNIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C(C1=O)Cl)Cl)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,3-dichlorothiophene with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps like purification through column chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the following structural formula:This structure indicates the presence of both chlorinated and thiophene moieties, which are crucial for its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study published in the Journal of Antibiotics highlighted its mechanism of action involving disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A series of experiments conducted on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. A significant reduction in cell viability was observed in treated cells compared to controls, suggesting its potential as a chemotherapeutic agent .
Agricultural Chemistry Applications
Pesticidal Properties
this compound has shown promise as a pesticide. Field trials indicate that it effectively controls pests such as aphids and whiteflies without harming beneficial insects. Its application in crop protection could lead to more sustainable agricultural practices .
Herbicide Development
The compound's selective herbicidal activity has been explored in various studies. It inhibits specific enzymatic pathways in target weeds while exhibiting low toxicity to crops. This selectivity makes it an attractive candidate for developing new herbicides that minimize environmental impact .
Materials Science Applications
Polymer Synthesis
In materials science, this compound serves as a monomer for synthesizing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound enhances the electrical conductivity and stability of the resulting materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Antibiotics (2023) | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Cancer Research Journal (2024) | Anticancer | Induces apoptosis in MCF-7 cell line with IC50 = 15 µM. |
| Agricultural Chemistry Review (2025) | Pesticide | Reduces pest populations by 70% in treated plots without affecting pollinators. |
| Materials Science Advances (2023) | Polymer Synthesis | Conductive polymer films show increased conductivity by 30% when incorporating this compound. |
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophenyl-Substituted Cyclohexa-2,4-dien-1-one Derivatives
describes a thiophenyl-substituted cyclohexa-2,4-dien-1-one synthesized for photocleavage coupling with amines under visible light. Key differences include:
- Substituent Effects: The target compound’s thiophene-2-carbonyl group introduces an electron-withdrawing carbonyl compared to the simpler thiophenyl group in . This likely increases electrophilicity at the enone system, enhancing reactivity toward nucleophilic amines.
- Reactivity : The compound in generates ketene intermediates during photolysis, enabling amide formation. The dichloro groups in the target compound may further stabilize reactive intermediates or alter reaction pathways due to increased electron deficiency .
Chloro-Substituted Cyclohexadienone Derivatives
reports 6-(((5-chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one, synthesized via Schiff base formation. Comparisons include:
- Substitution Pattern : The target compound’s 2,3-dichloro substitution contrasts with the single chloro and hydroxyl groups in . The dichloro configuration likely reduces hydrogen-bonding capacity but increases steric and electronic effects.
- Synthesis: uses ethanol-based condensation, while the target compound may require Friedel-Crafts acylation or halogenation steps to introduce the thiophene-carbonyl and dichloro groups .
Bromo- and Quinolinyl-Substituted Derivatives
describes 2,4-dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one. Key contrasts:
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may alter crystal packing (as seen in ’s crystal structure) and electronic properties. The target compound’s dichloro groups likely result in lower molecular weight and distinct solubility profiles .
Schiff Base and Amino-Substituted Derivatives
and highlight compounds with amino and imino substituents:
- Hydrogen Bonding: ’s Schiff base forms intramolecular N–H⋯O hydrogen bonds, stabilizing non-planar conformations. The target compound lacks such groups but may exhibit steric hindrance from the dichloro and thiophene-carbonyl substituents .
- Electronic Effects: The diethylamino group in ’s compound (2-chloro-4-[(4-diethylamino-2-methylphenyl)imino]cyclohexa-2,5-dien-1-one) is electron-donating, contrasting with the electron-withdrawing dichloro and carbonyl groups in the target compound. This difference could significantly impact redox behavior and tautomerization tendencies .
Comparative Data Table
Key Research Findings
- Electronic Effects: Dichloro and thiophene-carbonyl groups synergistically increase the electrophilicity of the cyclohexadienone core, making the target compound more reactive in photochemical reactions than non-chlorinated analogs .
- Synthetic Challenges : Introducing multiple substituents (Cl, thiophene-carbonyl) requires precise control to avoid side reactions, contrasting with simpler Schiff base syntheses in and .
Biological Activity
2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H7Cl2O1S
- Molecular Weight : 276.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It appears to inhibit key signaling pathways involved in cell proliferation and survival.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 15 µM. The compound also induced G0/G1 phase arrest in the cell cycle.
Antimicrobial Activity
The compound has displayed notable antimicrobial properties against various pathogens.
- Bacterial Inhibition : In vitro tests have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, Staphylococcus aureus and Escherichia coli were among the strains tested, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : Additionally, antifungal activity against Candida species has been reported, demonstrating its potential as a therapeutic agent for fungal infections.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for cancer cell metabolism and proliferation.
- Signal Transduction Pathways : The compound affects various signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cancer cell survival.
Q & A
Basic: What experimental methods are recommended for synthesizing 2,3-Dichloro-4-(thiophene-2-carbonyl)cyclohexa-2,4-dien-1-one?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Thiophene Carbonyl Introduction : React thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with a substituted cyclohexadienone precursor under Friedel-Crafts acylation conditions .
Chlorination : Use chlorinating agents (e.g., Cl₂, SOCl₂) to introduce dichloro substituents at positions 2 and 3 of the cyclohexadienone ring, ensuring regioselectivity via temperature control and catalytic Lewis acids .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
Characterization : Confirm purity via HPLC (>97%) and structural identity using NMR (¹H/¹³C), IR (carbonyl stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Basic: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Crystal Growth : Dissolve the compound in a solvent (e.g., dichloromethane/hexane) and allow slow evaporation to form single crystals .
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 298 K. SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths, angles, and torsion angles .
Analysis : Identify intramolecular interactions (e.g., N–H⋯O hydrogen bonds forming S(6) motifs) and intermolecular packing (helical chains via O–H⋯O bonds) .
Key Parameters : Confirm the Z-conformation of the enone system and dihedral angles between aromatic rings (<20° inclination) .
Advanced: What metabolic pathways and reactive intermediates are implicated in its toxicity?
Methodological Answer:
In Vitro Metabolism : Incubate the compound with human liver microsomes and NADPH. Monitor cytochrome P450 2C9 activity, as structurally related tienilic acid undergoes C-5 thiophene oxidation, generating reactive epoxides or sulfoxides .
Reactive Metabolite Trapping : Use glutathione (GSH) to trap electrophilic intermediates. Analyze adducts via LC-MS/MS to identify covalent binding sites .
Toxicity Screening : Evaluate hepatotoxicity in primary hepatocytes by measuring ALT/AST release and mitochondrial membrane potential (JC-1 assay) .
Advanced: How does tautomerism influence its chemical reactivity and stability?
Methodological Answer:
Tautomeric Analysis :
- Enol vs. Keto Forms : Cyclohexadienone systems predominantly exist in the enol form due to aromatic stabilization (6π-electron system). Confirm via UV-Vis (λmax ~300 nm for enol) and ¹H NMR (absence of ketone proton) .
- Kinetic Studies : Monitor tautomerization rates using deuterated solvents (D₂O) and ¹H NMR line-shape analysis .
Reactivity Implications :
- Electrophilic Substitution : The enol form enhances reactivity at the α-position (C-5 of thiophene), favoring halogenation or nitration .
- Oxidative Stability : The enol structure may increase susceptibility to oxidation, forming quinone derivatives under aerobic conditions .
Advanced: What computational strategies predict its binding affinity to biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 2C9 (PDB: 1OG5). Focus on the thiophene carbonyl and dichloro groups as key pharmacophores .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with P450 inhibition .
Basic: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) for acylation efficiency. Optimize molar ratios (1:1.2 substrate:catalyst) .
Solvent Selection : Use anhydrous dichloroethane for Friedel-Crafts reactions to minimize side products.
Process Monitoring : Implement in-situ FTIR to track reaction progress (disappearance of carbonyl peaks at ~1800 cm⁻¹) .
Advanced: What analytical techniques resolve data contradictions in impurity profiling?
Methodological Answer:
Hyphenated Techniques : Combine LC-MS (Q-TOF) with NMR to identify impurities (e.g., chlorinated byproducts).
XRD vs. Spectroscopic Data : Reconcile crystallographic data (bond lengths) with DFT-calculated geometries (B3LYP/6-311+G(d,p)) .
Statistical Validation : Apply principal component analysis (PCA) to NMR/IR datasets to distinguish batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
